molecular formula C15H18N2 B14861420 2-Naphthalen-1-ylmethyl-piperazine

2-Naphthalen-1-ylmethyl-piperazine

Cat. No.: B14861420
M. Wt: 226.32 g/mol
InChI Key: RJTSHYVBYRKWLO-UHFFFAOYSA-N
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Description

®-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE is a chiral compound that features a naphthalene ring attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE typically involves the reaction of naphthalene derivatives with piperazine under controlled conditions. One common method includes the use of naphthalene-1-carbaldehyde, which reacts with piperazine in the presence of a reducing agent to form the desired compound.

Industrial Production Methods: Industrial production of ®-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: ®-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or piperazine moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

®-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE: The enantiomer of the ®-isomer, with similar but distinct biological activities.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Piperazine derivatives: Compounds with the piperazine moiety but different substituents.

Uniqueness: ®-2-NAPHTHALEN-1-YLMETHYL-PIPERAZINE is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C15H18N2/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-16-8-9-17-14/h1-7,14,16-17H,8-11H2

InChI Key

RJTSHYVBYRKWLO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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